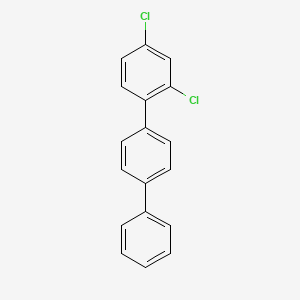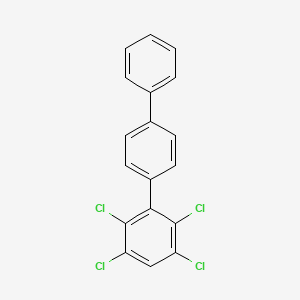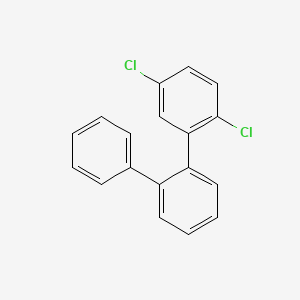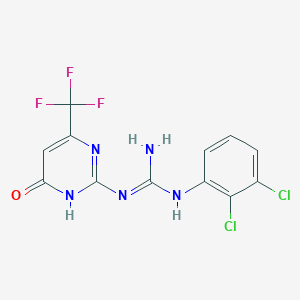
Benzenesulfonamide, 4-chloro-N-(3-chloro-1H-indazol-5-yl)-
Descripción general
Descripción
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives has been a subject of interest due to their potential biological activities. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase involved structure-activity relationship (SAR) studies and biochemical characterization, leading to the identification of high-affinity inhibitors . Similarly, a rational approach was employed to synthesize a new set of 1H-1,2,4-triazol-3-yl benzenesulfonamide derivatives aimed at developing antimalarial prototypes, with yields between 50% and 62% . Novel 5-substituted 2-(arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamide derivatives were synthesized through the reaction of aminoguanidines with phenylglyoxal hydrate, showing significant anticancer activity .
Molecular Structure Analysis
The molecular structures of the synthesized benzenesulfonamide derivatives were elucidated using various spectroscopic techniques. For example, the antimalarial prototypes were characterized using IR, 1H-, 13C-, 19F-NMR, MS, and elemental analysis . The crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide revealed π–π interactions and hydrogen-bonding interactions, forming a three-dimensional network .
Chemical Reactions Analysis
The chemical reactivity of benzenesulfonamide derivatives is highlighted by their ability to inhibit various biological targets. The N-(4-phenylthiazol-2-yl)benzenesulfonamides showed the ability to block kynurenine 3-hydroxylase after oral administration . The novel series of 2-benzylthio-4-chlorobenzenesulfonamide derivatives were synthesized and showed antitumor activity, with some compounds exhibiting remarkable activity and selectivity toward certain cancer cell lines .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives are closely related to their biological activities. The metabolic stability of the compounds was assessed, with certain moieties increasing stability . The antiproliferative activities of N-(7-indazolyl)benzenesulfonamide derivatives were evaluated, with one compound showing potent activity with an IC50 of 0.44 µM . The anti-HIV activity of 4-chloro-2-mercapto-N-(1,4,5,6-tetrahydro-1,2,4-triazin-3-yl)benzenesulfonamides was also tested, with one compound showing reasonable activity .
Direcciones Futuras
Mecanismo De Acción
Target of Action
Compounds containing indazole moieties have been reported to exhibit a wide variety of medicinal applications, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities . Therefore, the targets could be diverse depending on the specific biological activity.
Mode of Action
Indazole derivatives have been reported to exhibit anti-inflammatory potential . For instance, certain indazole derivatives have been found to inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) in a concentration-dependent manner . These molecules play a crucial role in the inflammatory response, and their inhibition can lead to anti-inflammatory effects.
Biochemical Pathways
For instance, the inhibition of PGE2, TNF-α, and MMP-13 suggests an impact on the inflammatory response pathway .
Pharmacokinetics
Compounds containing the imidazole moiety, which is structurally similar to indazole, are known to be highly soluble in water and other polar solvents . This suggests that the compound could have good bioavailability.
Result of Action
Based on the reported anti-inflammatory potential of certain indazole derivatives , it can be inferred that the compound might lead to a reduction in inflammation at the molecular and cellular levels.
Análisis Bioquímico
Biochemical Properties
4-chloro-N-(3-chloro-2H-indazol-5-yl)benzenesulfonamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). These interactions are primarily inhibitory, where the compound binds to the active sites of these enzymes, reducing their activity. This inhibition can lead to decreased production of pro-inflammatory mediators like prostaglandins and reduced degradation of extracellular matrix components, highlighting its potential as an anti-inflammatory and anti-cancer agent .
Cellular Effects
The effects of 4-chloro-N-(3-chloro-2H-indazol-5-yl)benzenesulfonamide on cellular processes are profound. It influences cell signaling pathways, particularly those involved in inflammation and apoptosis. By inhibiting COX-2, the compound reduces the levels of inflammatory cytokines, thereby modulating the inflammatory response. Additionally, it affects gene expression by downregulating genes involved in cell proliferation and upregulating those involved in apoptosis, leading to reduced cell viability in cancer cells .
Molecular Mechanism
At the molecular level, 4-chloro-N-(3-chloro-2H-indazol-5-yl)benzenesulfonamide exerts its effects through specific binding interactions with target biomolecules. It binds to the active sites of COX-2 and MMPs, leading to enzyme inhibition. This binding is facilitated by the sulfonamide group, which forms hydrogen bonds with amino acid residues in the enzyme’s active site. The compound also induces changes in gene expression by interacting with transcription factors and signaling molecules, thereby altering cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-chloro-N-(3-chloro-2H-indazol-5-yl)benzenesulfonamide change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods. Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of COX-2 and MMPs, resulting in persistent anti-inflammatory and anti-cancer effects. Degradation products may form over time, potentially altering its efficacy .
Dosage Effects in Animal Models
The effects of 4-chloro-N-(3-chloro-2H-indazol-5-yl)benzenesulfonamide vary with dosage in animal models. At lower doses, the compound effectively inhibits COX-2 and MMPs without significant toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These adverse effects are likely due to the accumulation of the compound and its metabolites in tissues, underscoring the importance of dose optimization in therapeutic applications .
Metabolic Pathways
4-chloro-N-(3-chloro-2H-indazol-5-yl)benzenesulfonamide is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and biomolecules, potentially influencing metabolic flux and altering metabolite levels. The compound’s metabolism can also affect its pharmacokinetics and pharmacodynamics, impacting its overall efficacy and safety .
Transport and Distribution
The transport and distribution of 4-chloro-N-(3-chloro-2H-indazol-5-yl)benzenesulfonamide within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms. Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues is also affected by its binding affinity to plasma proteins, which can modulate its bioavailability and therapeutic effects .
Subcellular Localization
The subcellular localization of 4-chloro-N-(3-chloro-2H-indazol-5-yl)benzenesulfonamide is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with its target enzymes and proteins. Post-translational modifications, such as phosphorylation, can influence its localization by directing it to specific cellular compartments or organelles. These modifications can also affect the compound’s stability and activity, further modulating its biochemical effects .
Propiedades
IUPAC Name |
4-chloro-N-(3-chloro-2H-indazol-5-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2N3O2S/c14-8-1-4-10(5-2-8)21(19,20)18-9-3-6-12-11(7-9)13(15)17-16-12/h1-7,18H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRKFPKAFVACHDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NC2=CC3=C(NN=C3C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20380598 | |
| Record name | 4-chloro-N-(3-chloro-2H-indazol-5-yl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20380598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
647853-73-4 | |
| Record name | 4-chloro-N-(3-chloro-2H-indazol-5-yl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20380598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





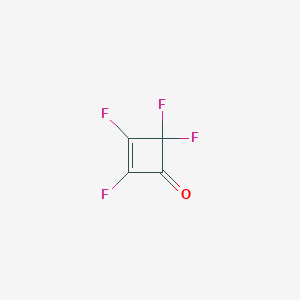

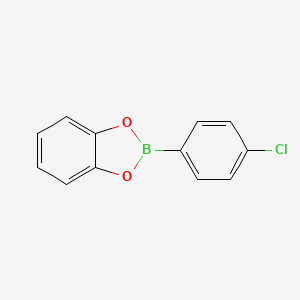
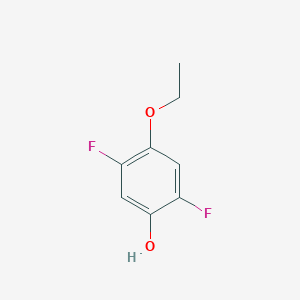
![2-[(1-Imidazolyl)methyl]aniline](/img/structure/B3031655.png)


